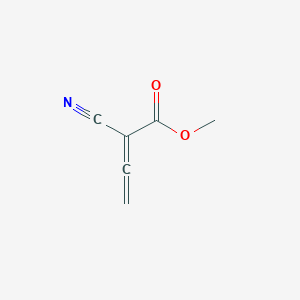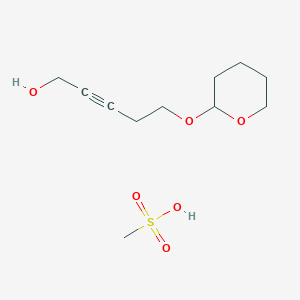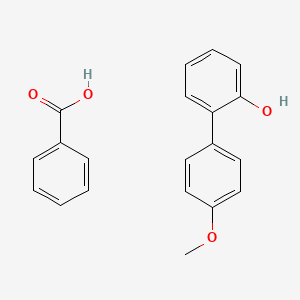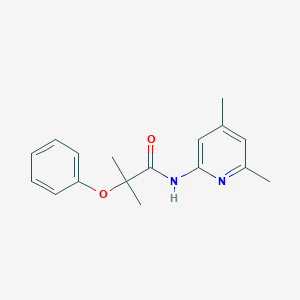![molecular formula C22H28FNO2 B14341471 {4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone CAS No. 93494-84-9](/img/structure/B14341471.png)
{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a dipropylamino propoxy group and a fluorophenyl methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenylmethanone: This can be achieved through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the dipropylamino propoxy intermediate: This involves the reaction of 3-chloropropanol with dipropylamine under basic conditions to form 3-(dipropylamino)propoxy.
Coupling of intermediates: The final step involves the coupling of the 4-fluorophenylmethanone with the dipropylamino propoxy intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of {4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- {4-[3-(Diethylamino)propoxy]phenyl}(4-fluorophenyl)methanone
- {4-[3-(Dimethylamino)propoxy]phenyl}(4-fluorophenyl)methanone
- {4-[3-(Dipropylamino)propoxy]phenyl}(4-chlorophenyl)methanone
Uniqueness
{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
93494-84-9 |
|---|---|
Fórmula molecular |
C22H28FNO2 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
[4-[3-(dipropylamino)propoxy]phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C22H28FNO2/c1-3-14-24(15-4-2)16-5-17-26-21-12-8-19(9-13-21)22(25)18-6-10-20(23)11-7-18/h6-13H,3-5,14-17H2,1-2H3 |
Clave InChI |
MXDPHLOVNAAXBH-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
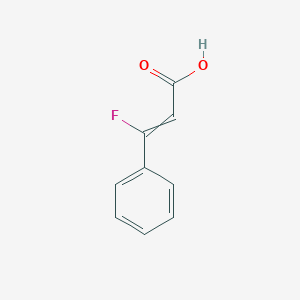
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
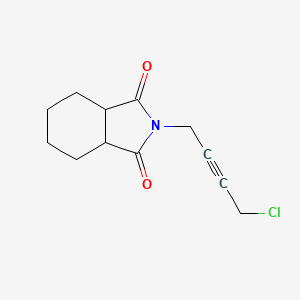

![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)

![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
